5-Methylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 165.06 g/mol. It is classified as an amine and a pyridine derivative, specifically a substituted pyridinamine. This compound is notable for its applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the production of various bioactive molecules.
5-Methylpyridin-3-amine dihydrochloride is derived from 5-methylpyridin-3-amine, which can be synthesized through various chemical reactions involving pyridine derivatives. The compound is categorized under secondary amines and is part of the broader class of heterocyclic compounds due to the presence of the nitrogen atom within the pyridine ring.
The synthesis of 5-methylpyridin-3-amine dihydrochloride typically involves several key steps:
The molecular structure of 5-methylpyridin-3-amine dihydrochloride features a six-membered pyridine ring with a methyl group at the 5-position and an amino group at the 3-position. The structural representation can be summarized as follows:
InChI=1S/C6H8N2.2ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,7H2;2*1HANOSXCQXGIARSG-UHFFFAOYSA-NThe compound exhibits a planar structure typical of aromatic systems, contributing to its chemical reactivity and interactions in biological systems .
5-Methylpyridin-3-amine dihydrochloride participates in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
The mechanism of action of 5-methylpyridin-3-amine dihydrochloride primarily revolves around its interactions within biological systems:
The physical properties of 5-methylpyridin-3-amine dihydrochloride include:
These properties are significant for determining its behavior in various environments and applications.
5-Methylpyridin-3-amine dihydrochloride finds extensive use in scientific research and industry:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5